1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert ketones or aldehydes into alcohols.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in binding to these targets, influencing the compound’s biological activity. The compound can modulate various signaling pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(2-Methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine and pyrimidine derivatives:
Pyrrolidine-2-one: Known for its antimicrobial and anticancer properties.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules with diverse pharmacological activities.
Pyrrolizines: These compounds exhibit significant biological activities, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(2-methyl-6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H17N3O2/c1-11-17-14(12-5-3-2-4-6-12)9-15(18-11)19-8-7-13(10-19)16(20)21/h2-6,9,13H,7-8,10H2,1H3,(H,20,21) |
InChI Key |
MTPQMHOVQISLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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